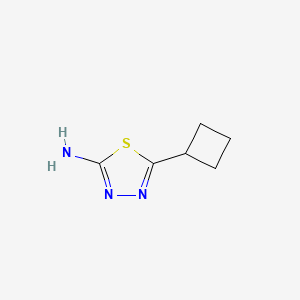

5-Cyclobutyl-1,3,4-thiadiazol-2-amine

説明

Significance of the 1,3,4-Thiadiazole (B1197879) Moiety as a Privileged Pharmacophore

The term "privileged pharmacophore" refers to a molecular framework that is capable of binding to multiple biological targets, thereby exhibiting a wide range of pharmacological activities. The 1,3,4-thiadiazole scaffold perfectly embodies this concept, with its derivatives demonstrating an impressive spectrum of biological effects. nih.govmdpi.com The presence of the sulfur atom enhances lipid solubility, while the nitrogen atoms can act as hydrogen bond acceptors, facilitating strong interactions with biological macromolecules. nih.gov

The versatility of the 1,3,4-thiadiazole core is evident in the diverse therapeutic areas where its derivatives have shown promise. These include antimicrobial, anticancer, antiviral, anti-inflammatory, and anticonvulsant activities. nih.govnih.gov This broad applicability has made the 1,3,4-thiadiazole ring a focal point for medicinal chemists aiming to develop novel therapeutic agents.

Table 1: Reported Biological Activities of 1,3,4-Thiadiazole Derivatives

| Biological Activity | Examples of 1,3,4-Thiadiazole Derivatives | Reference(s) |

|---|---|---|

| Antimicrobial | 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives | rasayanjournal.co.in |

| Anticancer | 5-(4-chlorophenyl)-1,3,4-thiadiazole-based compounds | nih.gov |

| Antiviral | 2-Amino-5-(2-sulphamoylphenyl)-1,3,4-thiadiazole | mdpi.com |

| Anti-inflammatory | N-[5-oxo-4-(arylsulfonyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-amides | jocpr.com |

| Anticonvulsant | 2-(4-chlorophenyl) amino-5-(4-pyridyl)-1,3,4-thiadiazole | nih.gov |

Contextualizing 5-Cyclobutyl-1,3,4-thiadiazol-2-amine within the Landscape of Thiadiazole Research

The compound 5-Cyclobutyl-1,3,4-thiadiazol-2-amine belongs to the class of 2-amino-5-substituted-1,3,4-thiadiazoles. The synthesis of such compounds typically involves the cyclization of a thiosemicarbazide (B42300) with a carboxylic acid or its derivative. rasayanjournal.co.inbohrium.com In the case of 5-Cyclobutyl-1,3,4-thiadiazol-2-amine, the cyclobutyl moiety at the 5-position is of particular interest. While extensive research has been conducted on derivatives with aryl or simple alkyl groups at this position, the exploration of cycloalkyl substituents like cyclobutyl remains less chartered territory.

The cyclobutyl group is a four-membered carbocyclic ring that can introduce conformational rigidity and a specific spatial arrangement to the molecule. This can influence the binding affinity and selectivity of the compound for its biological target. The lipophilic nature of the cyclobutyl group may also enhance the molecule's ability to cross cell membranes. Research on related 2-amino-5-alkyl-1,3,4-thiadiazoles has demonstrated that the nature of the alkyl substituent can significantly impact biological activity. bohrium.com

Current Research Gaps and Opportunities for 5-Cyclobutyl-1,3,4-thiadiazol-2-amine

Despite the well-established importance of the 1,3,4-thiadiazole scaffold, a specific and detailed investigation into the biological profile of 5-Cyclobutyl-1,3,4-thiadiazol-2-amine is conspicuously absent from the current scientific literature. This represents a significant research gap and a corresponding opportunity for new discoveries.

The primary research gap is the lack of comprehensive screening of this compound for various biological activities. Based on the known pharmacological profile of the 1,3,4-thiadiazole nucleus, several avenues of investigation are warranted:

Antimicrobial Activity: Given that numerous 2-amino-1,3,4-thiadiazole (B1665364) derivatives exhibit potent antibacterial and antifungal properties, screening 5-Cyclobutyl-1,3,4-thiadiazol-2-amine against a panel of pathogenic bacteria and fungi is a logical first step. nih.gov

Anticancer Potential: The 1,3,4-thiadiazole scaffold is present in several compounds with demonstrated cytotoxic activity against various cancer cell lines. nih.govmdpi.com Investigating the effect of the cyclobutyl derivative on cancer cell proliferation and survival could unveil a novel anticancer agent.

Antiviral Efficacy: The structural similarities of the 1,3,4-thiadiazole ring to molecules involved in viral replication make its derivatives promising candidates for antiviral drug development. mdpi.com

Enzyme Inhibition Studies: Many 1,3,4-thiadiazole compounds act as enzyme inhibitors. Exploring the inhibitory potential of 5-Cyclobutyl-1,3,4-thiadiazol-2-amine against clinically relevant enzymes could lead to new therapeutic strategies.

The exploration of 5-Cyclobutyl-1,3,4-thiadiazol-2-amine offers a promising frontier in medicinal chemistry. The unique structural feature of the cyclobutyl group, combined with the proven versatility of the 1,3,4-thiadiazole pharmacophore, presents a compelling case for its synthesis and thorough biological evaluation. Future research in this area has the potential to yield novel lead compounds for the development of much-needed therapeutics.

Structure

3D Structure

特性

IUPAC Name |

5-cyclobutyl-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3S/c7-6-9-8-5(10-6)4-2-1-3-4/h4H,1-3H2,(H2,7,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROBHTWLKDVLHNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=NN=C(S2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10586082 | |

| Record name | 5-Cyclobutyl-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10586082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56882-73-6 | |

| Record name | 5-Cyclobutyl-1,3,4-thiadiazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56882-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Cyclobutyl-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10586082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-cyclobutyl-1,3,4-thiadiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Cyclobutyl 1,3,4 Thiadiazol 2 Amine and Analogues

Established Synthetic Routes to 2-Amino-1,3,4-thiadiazole (B1665364) Derivatives.dovepress.com

Conventional methods for the synthesis of 2-amino-1,3,4-thiadiazole derivatives have been well-documented, providing a foundational understanding for the construction of this heterocyclic system. These routes often involve cyclization or transformation reactions of various precursors. sbq.org.brnih.gov

Cyclization Reactions from Thiosemicarbazides

The most prevalent and versatile method for synthesizing 2-amino-5-substituted-1,3,4-thiadiazoles is the cyclization of thiosemicarbazides or their derivatives. sbq.org.brnih.gov This approach typically involves the acylation of a thiosemicarbazide (B42300) followed by a dehydration step. nih.gov The general mechanism commences with a nucleophilic attack of the nitrogen from the thiosemicarbazide onto the carbonyl carbon of a carboxylic acid, followed by dehydration to form an intermediate. Subsequent intramolecular attack by the sulfur atom on the carbonyl group leads to cyclization, and a final dehydration step yields the aromatic 1,3,4-thiadiazole (B1197879) ring. sbq.org.br

A variety of reagents can be employed to facilitate this cyclization, including phosphorus oxychloride, polyphosphoric acid (PPA), and sulfuric acid. nih.govasianpubs.orgrsc.org For instance, the reaction of a carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent like POCl₃ can afford the corresponding 2-amino-5-substituted-1,3,4-thiadiazole. asianpubs.orgaip.org Polyphosphate ester (PPE) has also been utilized as a non-toxic alternative for one-pot synthesis under mild conditions. encyclopedia.pubnih.govmdpi.com

The choice of cyclizing agent can influence the reaction conditions and yields, as illustrated in the table below.

| Starting Materials | Cyclizing Agent/Conditions | Product | Yield (%) |

| Thiosemicarbazide and Carboxylic Acids | Polyphosphoric Acid (PPA) | 2-Amino-5-substituted-1,3,4-thiadiazoles | Good |

| Thiosemicarbazide and Carboxylic Acids | Phosphorus Oxychloride (POCl₃) | 2-Amino-5-substituted-1,3,4-thiadiazoles | High |

| Thiosemicarbazide and Carboxylic Acids | Polyphosphate Ester (PPE) | 2-Amino-5-substituted-1,3,4-thiadiazoles | Not specified |

This table presents a generalized summary of common cyclization reactions.

Transformations from 1,3,4-Oxadiazoles

Another established route involves the transformation of a pre-existing 1,3,4-oxadiazole (B1194373) ring into a 1,3,4-thiadiazole. This conversion is based on the bioisosteric relationship between the oxygen and sulfur atoms. sci-hub.ru This method is particularly useful when the corresponding 1,3,4-oxadiazole is readily accessible. The transformation typically involves reacting the 2-amino-1,3,4-oxadiazole with a sulfur-donating reagent.

Other Conventional Routes (e.g., acylhydrazines, dithiocarbazates, thiosemicarbazones)

Several other conventional synthetic strategies exist for the preparation of 2-amino-1,3,4-thiadiazoles. sbq.org.br

From Acylhydrazines: Acylhydrazines can react with sulfur-containing reagents like carbon disulfide or isothiocyanates. sbq.org.br These reactions generally proceed in two or more steps, with the initial formation of a thiosemicarbazide or dithiocarbazate intermediate, which is then cyclized to the thiadiazole. sbq.org.brlincoln.ac.uk

From Dithiocarbazates: Potassium salts of dithiocarbazates are common precursors for the synthesis of mercapto- or thione-substituted 1,3,4-thiadiazoles. connectjournals.com

From Thiosemicarbazones: Oxidative cyclization of thiosemicarbazones is a well-known method for preparing 2-amino-5-substituted thiadiazoles. nih.govresearchgate.net Reagents such as ferric chloride can be used to effect this transformation. nih.gov The reaction is thought to proceed via deprotonation and the formation of a radical at the N2 position of the thiosemicarbazone, followed by intramolecular cyclization. researchgate.net Iodine-mediated oxidative C-S bond formation is another effective method for converting thiosemicarbazones to 2-amino-1,3,4-thiadiazoles. acs.orgnih.govacs.orgresearchgate.net This transition-metal-free approach is compatible with a range of aldehydes. acs.orgnih.govacs.org

Green Chemistry Approaches in Thiadiazole Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. nanobioletters.comresearchgate.net These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous reagents, and decrease reaction times and energy consumption. researchgate.netmdpi.com

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. asianpubs.orgtandfonline.comresearchgate.net This technique often leads to dramatically reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. asianpubs.orgresearchgate.netjusst.org

In the context of 2-amino-1,3,4-thiadiazole synthesis, microwave irradiation has been successfully applied to the cyclization of thiosemicarbazides with carboxylic acids. asianpubs.orgtandfonline.com For example, the reaction of various substituted acids with thiosemicarbazide in the presence of POCl₃ under microwave irradiation affords 2-amino-5-aryl-1,3,4-thiadiazoles in high yields and with significantly shorter reaction times. asianpubs.org One study reported that a microwave-assisted synthesis carried out in dry DMF at 60°C for just 5 minutes resulted in an 85% yield. tandfonline.com

The table below highlights the advantages of microwave-assisted synthesis over conventional methods.

| Method | Reaction Time | Yield (%) |

| Conventional Heating | 8-10 hours | Moderate |

| Microwave Irradiation | 5-15 minutes | Good to High |

This table provides a comparative overview of reaction times and yields for the synthesis of 2-aminothiazole (B372263) derivatives, which can be analogous to thiadiazole synthesis. jusst.org

Ultrasonication Techniques

Ultrasonication, or the use of ultrasound to promote chemical reactions, is another green chemistry technique that has been applied to the synthesis of 1,3,4-thiadiazole derivatives. nanobioletters.comresearchgate.nettandfonline.com The phenomenon of acoustic cavitation, the formation, growth, and implosion of bubbles in a liquid, generates localized high temperatures and pressures, which can accelerate reaction rates. researchgate.net

Ultrasonic irradiation has been shown to enhance the synthesis of 2-amino-1,3,4-thiadiazole derivatives, leading to higher yields in shorter reaction times. raparinuni2024.orgresearchgate.net For instance, the oxidative ring closure of thiosemicarbazones using hydrated iron (III) ammonium (B1175870) sulfate (B86663) can be efficiently carried out under ultrasonic conditions. raparinuni2024.orgresearchgate.net Lemon juice, as a natural and biodegradable catalyst, has also been used in conjunction with ultrasound irradiation for the synthesis of 2-amino-1,3,4-thiadiazole derivatives. researchgate.net

| Method | Reaction Time | Yield (%) |

| Conventional Stirring | Longer | Lower |

| Ultrasonic Irradiation | Shorter | Higher |

This table illustrates the general advantages of using ultrasonication in the synthesis of 1,3,4-thiadiazole derivatives. raparinuni2024.orgresearchgate.net

Solvent-Free Methods

Solvent-free synthesis, particularly microwave-assisted organic synthesis (MAOS), has emerged as a green and efficient alternative to conventional heating methods for preparing 1,3,4-thiadiazole derivatives. These methods often lead to shorter reaction times, higher yields, and a reduction in waste generation.

One prominent solvent-free approach involves the microwave-mediated reaction of an aliphatic acid, such as cyclobutanecarboxylic acid, with thiosemicarbazide in the presence of a dehydrating agent like concentrated sulfuric acid. vjs.ac.vn This direct synthesis method significantly reduces the reaction time from hours to minutes compared to conventional heating. vjs.ac.vn The molar ratio of thiosemicarbazide to the carboxylic acid is a critical parameter, with a 1:2 ratio often being optimal. vjs.ac.vn

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of 5-Alkyl-2-amino-1,3,4-thiadiazoles vjs.ac.vn

| Method | Reaction Time | Yield |

| Conventional Heating | ~20 hours | Moderate |

| Microwave-Assisted | ~30 minutes | High |

The general procedure involves the acylation of thiosemicarbazide by the carboxylic acid, followed by cyclodehydration to form the 1,3,4-thiadiazole ring. vjs.ac.vn The use of microwave irradiation accelerates this process by efficiently heating the reaction mixture. nih.govnih.gov

Photocatalytic Methods for C–S Bond Formation

Visible-light photoredox catalysis has gained traction as a powerful tool for constructing carbon-sulfur (C–S) bonds under mild conditions. beilstein-journals.org This methodology offers a metal-free and often oxidant-free pathway to synthesize 1,3,4-thiadiazoles. rawdatalibrary.nettandfonline.com

A common approach involves the use of an organic dye, such as Eosin Y, as a photocatalyst. beilstein-journals.org The proposed mechanism begins with the photoexcitation of Eosin Y by visible light. The excited photocatalyst then oxidizes a sulfur-containing precursor, generating a thiyl radical intermediate. This radical then participates in a cascade reaction, typically involving an imine moiety, to form the five-membered thiadiazole ring. beilstein-journals.org Aerobic oxidation often regenerates the photocatalyst, completing the catalytic cycle. beilstein-journals.org

This method is advantageous due to its operational simplicity, broad substrate scope, and excellent functional group tolerance. rawdatalibrary.net The reactions are typically carried out at room temperature under an air atmosphere, further highlighting the green credentials of this approach. tandfonline.com

Table 2: Key Features of Photocatalytic Synthesis of 1,3,4-Thiadiazoles

| Feature | Description |

| Catalyst | Typically an organic dye (e.g., Eosin Y) |

| Light Source | Visible light (e.g., blue LEDs) |

| Reaction Conditions | Mild, often at room temperature and under air |

| Advantages | Metal-free, often oxidant-free, high functional group tolerance |

Strategies for Functionalization and Derivatization at C-5 and C-2 Positions of the Thiadiazole Ring

The biological activity of 1,3,4-thiadiazole derivatives can be significantly modulated by introducing various substituents at the C-5 and C-2 positions of the heterocyclic ring. nih.govresearchgate.net The 2-amino group and the C-5 position, occupied by the cyclobutyl moiety in the target compound, are primary sites for functionalization.

Functionalization at the C-2 Amino Group:

The 2-amino group of 5-substituted-1,3,4-thiadiazoles is a versatile handle for derivatization. It can readily undergo reactions with a variety of electrophiles to introduce new functional groups. Common derivatization strategies include:

Schiff Base Formation: Condensation of the 2-amino group with various aldehydes and ketones yields Schiff bases (imines). researchgate.net This reaction is often carried out in the presence of a catalytic amount of acid.

Acylation: Reaction with acyl chlorides or anhydrides introduces amide functionalities.

Sulfonamide Formation: Reaction with sulfonyl chlorides yields sulfonamides.

Alkylation: Introduction of alkyl groups can be achieved through reaction with alkyl halides.

These modifications can significantly impact the molecule's physicochemical properties and its interaction with biological targets. nih.gov

Functionalization at the C-5 Position:

While the core synthesis of 5-cyclobutyl-1,3,4-thiadiazol-2-amine establishes the C-5 substituent, the synthesis of analogs with different C-5 groups is a key strategy for structure-activity relationship (SAR) studies. The primary method for varying the C-5 substituent is by starting with a different carboxylic acid in the initial cyclization reaction with thiosemicarbazide. vjs.ac.vn A wide range of aliphatic and aromatic carboxylic acids can be employed to generate a library of 5-substituted-2-amino-1,3,4-thiadiazoles. bohrium.comrasayanjournal.co.in

Synthetic Challenges and Optimization in Preparing 5-Cyclobutyl-1,3,4-thiadiazol-2-amine

The synthesis of 5-cyclobutyl-1,3,4-thiadiazol-2-amine, while achievable through established methods, presents certain challenges that necessitate careful optimization of reaction conditions.

A primary challenge in the classical synthesis, which involves the cyclization of cyclobutanecarboxylic acid and thiosemicarbazide using strong acids like concentrated sulfuric or polyphosphoric acid, is the potential for side reactions and the generation of significant amounts of inorganic waste during neutralization. bohrium.com The use of harsh acidic conditions can also lead to the degradation of sensitive functional groups if present in more complex analogs.

Optimization strategies for this synthesis often focus on:

Choice of Dehydrating Agent: While strong acids are effective, alternative and milder dehydrating agents are being explored to improve the environmental footprint and substrate compatibility of the reaction.

Reaction Temperature and Time: In conventional heating methods, careful control of temperature is crucial to prevent decomposition and maximize yield. The reaction time also needs to be optimized to ensure complete conversion without promoting side reactions. vjs.ac.vn

Microwave-Assisted Synthesis: As discussed, the use of microwave irradiation is a significant optimization, drastically reducing reaction times and often improving yields. vjs.ac.vn The optimization of microwave power and irradiation time is essential for achieving the best results.

Purification: The purification of the final product can be challenging due to the potential presence of unreacted starting materials and side products. Recrystallization is a common method for purification.

The steric bulk of the cyclobutyl group does not appear to pose a significant hindrance to the cyclization reaction, as the synthesis of various 5-alkyl-2-amino-1,3,4-thiadiazoles proceeds with good yields. vjs.ac.vn However, the specific electronic and steric properties of the cyclobutyl group may influence the reactivity of the 2-amino group in subsequent derivatization reactions, potentially requiring tailored reaction conditions for optimal outcomes. Further research into these substituent effects could lead to more refined and efficient synthetic protocols for this class of compounds.

Advanced Spectroscopic and Analytical Characterization of 5 Cyclobutyl 1,3,4 Thiadiazol 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 5-Cyclobutyl-1,3,4-thiadiazol-2-amine, both ¹H (proton) and ¹³C (carbon-13) NMR are employed to map out the carbon-hydrogen framework.

In the ¹H NMR spectrum, the primary amine (-NH₂) protons typically appear as a broad singlet. The protons of the cyclobutyl ring will present as a set of complex multiplets in the aliphatic region of the spectrum. The methine proton directly attached to the thiadiazole ring is expected to be the most downfield of the cyclobutyl signals due to the deshielding effect of the heterocyclic ring.

The ¹³C NMR spectrum provides information on the carbon environment. The two carbon atoms of the 1,3,4-thiadiazole (B1197879) ring are highly deshielded and appear at the low-field end of the spectrum, typically in the range of 148-170 ppm. growingscience.com The carbons of the cyclobutyl substituent will resonate in the aliphatic region.

Table 1: Predicted NMR Data for 5-Cyclobutyl-1,3,4-thiadiazol-2-amine (Note: As specific experimental data is not publicly available, these are predicted values based on analogous structures and standard chemical shift ranges. Spectra are typically recorded in solvents like DMSO-d₆.)

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Proton | ~ 7.1 - 7.5 | Broad Singlet | 2H | -NH₂ |

| ~ 3.5 - 3.8 | Multiplet | 1H | -CH- (cyclobutyl) | |

| ~ 1.8 - 2.4 | Multiplet | 6H | -CH₂- (cyclobutyl) | |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | ||

| Carbon | ~ 168 | C2 (Thiadiazole, C-NH₂) | ||

| ~ 155 | C5 (Thiadiazole, C-cyclobutyl) | |||

| ~ 35 | -CH- (cyclobutyl) | |||

| ~ 26 | -CH₂- (cyclobutyl) | |||

| ~ 18 | -CH₂- (cyclobutyl) |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an essential analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound. For 5-Cyclobutyl-1,3,4-thiadiazol-2-amine (Molecular Formula: C₆H₉N₃S), the molecular ion peak in the mass spectrum would correspond to its molecular weight.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the unambiguous determination of the elemental formula. The predicted monoisotopic mass for C₆H₉N₃S is 155.05171 Da. uni.lu HRMS analysis would seek to find an ion with an m/z value that matches this theoretical mass to within a very small tolerance (typically < 5 ppm), thus confirming the molecular formula. Common ionization techniques like Electrospray Ionization (ESI) would likely produce a protonated molecular ion [M+H]⁺. uni.lu

Table 2: Predicted HRMS Data for 5-Cyclobutyl-1,3,4-thiadiazol-2-amine Adducts

| Adduct Ion | Molecular Formula | Predicted m/z |

| [M+H]⁺ | C₆H₁₀N₃S⁺ | 156.05899 |

| [M+Na]⁺ | C₆H₉N₃SNa⁺ | 178.04093 |

| [M-H]⁻ | C₆H₈N₃S⁻ | 154.04443 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 5-Cyclobutyl-1,3,4-thiadiazol-2-amine would display characteristic absorption bands corresponding to its structural features.

Key expected vibrations include the stretching of the primary amine (N-H) group, which typically appears as two bands in the region of 3100-3400 cm⁻¹. growingscience.com The C-H stretching vibrations of the cyclobutyl group would be observed just below 3000 cm⁻¹. The C=N stretching vibration of the thiadiazole ring is a characteristic band found in the 1590–1636 cm⁻¹ range. growingscience.com Additionally, a band corresponding to the C-S-C stretching within the heterocyclic ring is expected between 812-854 cm⁻¹. growingscience.comrasayanjournal.co.in

Table 3: Characteristic IR Absorption Bands for 5-Cyclobutyl-1,3,4-thiadiazol-2-amine

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Primary Amine | N-H Stretch | 3100 - 3400 |

| Cyclobutyl | C-H Stretch (aliphatic) | 2850 - 2960 |

| Thiadiazole Ring | C=N Stretch | 1590 - 1636 |

| Thiadiazole Ring | C-S-C Stretch | 812 - 854 |

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are fundamental for separating the target compound from impurities and for quantifying its concentration in various matrices.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile organic compounds. A reversed-phase HPLC method would be suitable for 5-Cyclobutyl-1,3,4-thiadiazol-2-amine. In such a method, the compound is passed through a nonpolar stationary phase (e.g., C8 or C18) with a polar mobile phase. nih.gov The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks detected, typically by a UV detector set at a wavelength where the thiadiazole ring shows strong absorbance.

A typical method might employ a column like a Kromasil 100-3.5 C8 with an isocratic mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile. nih.gov

HPLC-Electrospray Ionization Mass Spectrometry (HPLC-ESI/MS)

For highly sensitive and selective quantification, especially in complex mixtures like biological samples, HPLC is coupled with a mass spectrometer, most commonly using an electrospray ionization (ESI) source. nih.gov The HPLC separates the components of the mixture, and the ESI source ionizes the analyte as it elutes from the column. The mass spectrometer then detects and quantifies the specific ion corresponding to the target compound (e.g., the [M+H]⁺ ion at m/z 156.059). nih.gov This technique, often operating in selected ion monitoring (SIM) mode, provides excellent specificity and very low limits of detection and quantification. nih.gov

Elemental Analysis

Elemental analysis is a destructive method used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a sample. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula (C₆H₉N₃S). A close agreement between the experimental and theoretical values (typically within ±0.4% or ±0.5%) serves as a fundamental confirmation of the compound's purity and elemental composition. rasayanjournal.co.in

Table 4: Elemental Analysis Data for 5-Cyclobutyl-1,3,4-thiadiazol-2-amine (C₆H₉N₃S)

| Element | Molecular Weight ( g/mol ) | Theoretical Percentage (%) |

| Carbon (C) | 12.01 | 46.42 |

| Hydrogen (H) | 1.01 | 5.84 |

| Nitrogen (N) | 14.01 | 27.07 |

| Sulfur (S) | 32.07 | 20.66 |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Correlation of Molecular Structure with Biological Potency of 1,3,4-Thiadiazole (B1197879) Derivatives

The biological activity of 1,3,4-thiadiazole derivatives is intricately linked to the electronic and steric properties of the substituents on the heterocyclic ring. The mesoionic nature of the 1,3,4-thiadiazole ring allows it to effectively cross cellular membranes, contributing to good tissue permeability. nih.gov Furthermore, the sulfur atom in the ring enhances lipid solubility, which can improve the pharmacokinetic profile of the compounds. mdpi.com

Numerous studies have elucidated the SAR of 2,5-disubstituted 1,3,4-thiadiazoles. For instance, in the context of anticancer activity, the substitution at the 5-position with an aryl group is a common feature. The electronic nature of the substituents on this aryl ring plays a crucial role; electron-withdrawing groups, such as chlorine, have been shown to enhance cytotoxic activity. mdpi.com In a series of 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines, compounds with chloro and fluoro substituents demonstrated significant antibacterial activity. rasayanjournal.co.innih.gov

The following table summarizes the general SAR findings for 1,3,4-thiadiazole derivatives based on various studies:

| Position of Substitution | Type of Substituent | Influence on Biological Activity | Reference(s) |

| 5-position | Aryl group with electron-withdrawing substituents (e.g., -Cl, -F) | Enhanced anticancer and antibacterial activity. | rasayanjournal.co.inmdpi.com |

| 5-position | Longer alkyl chains | Increased inhibitory activity against certain enzymes. | nih.gov |

| 2-position (amino group) | Amide or Schiff base formation | Potent and diverse biological activities. | nih.gov |

| 2-position (amino group) | Arylamino ring | Can influence selectivity towards different cancer cell lines. | researchgate.net |

Influence of the Cyclobutyl Substituent on the Biological Activity of 5-Cyclobutyl-1,3,4-thiadiazol-2-amine

Direct studies specifically investigating the biological activities of 5-Cyclobutyl-1,3,4-thiadiazol-2-amine are limited in the available literature. However, the influence of the cyclobutyl group can be inferred by examining the effects of other small cycloalkyl and alkyl substituents at the 5-position of the 1,3,4-thiadiazole ring.

The cyclobutyl group is a non-polar, saturated carbocycle that can influence the lipophilicity and steric profile of a molecule. Its presence at the 5-position is expected to increase the lipophilicity of the compound compared to smaller alkyl groups, which could enhance its ability to cross biological membranes.

In a study involving N'-(5-substituted-1,3,4-thiadiazol-2-yl)-N-cyclopropylformyl-thioureas, the nature of the substituent at the 5-position was found to be critical for activity. nih.gov While this study focused on a cyclopropyl (B3062369) group at the 2-position's acyl moiety, it highlights the importance of the substituent at the 5-position, where a 5-butyl substituted compound showed high inhibitory activity. nih.gov This suggests that a moderately sized lipophilic group like cyclobutyl could be favorable for certain biological targets.

The rigid and three-dimensional nature of the cyclobutyl ring, in contrast to a flexible butyl chain, can also play a role in receptor binding by orienting the pharmacophoric features of the molecule in a specific conformation. This conformational rigidity can sometimes lead to higher binding affinity and selectivity for a particular biological target.

Pharmacophoric Requirements for Specific Biological Activities Exhibited by Thiadiazoles

Pharmacophore modeling is a crucial tool in understanding the key structural features required for the biological activity of a class of compounds. For 1,3,4-thiadiazole derivatives, several pharmacophore models have been proposed for various activities.

Anticancer Activity: A common pharmacophore for anticancer 1,3,4-thiadiazole derivatives often includes:

A hydrogen bond donor/acceptor site, frequently the 2-amino group or a modified version of it.

A hydrophobic/aromatic feature, typically the substituent at the 5-position.

The 1,3,4-thiadiazole ring itself, which acts as a central scaffold and may be involved in hydrogen bonding or hydrophobic interactions.

For instance, the 1,3,4-thiadiazole ring is considered a bioisostere of pyrimidine (B1678525) and can interfere with DNA replication processes. mdpi.com

Antimicrobial Activity: For antimicrobial agents, the pharmacophoric requirements often involve:

The 2-amino-1,3,4-thiadiazole (B1665364) moiety, which is a common scaffold in many antimicrobial derivatives. nih.gov

Lipophilic groups at the 5-position, which can facilitate penetration through bacterial cell walls.

The presence of specific functional groups, such as halogens on an aryl ring at the 5-position, has been shown to be beneficial for antibacterial activity. rasayanjournal.co.in

Computational Approaches in QSAR Modeling for Thiadiazole Analogues

QSAR studies are instrumental in establishing a mathematical relationship between the chemical structure and biological activity of a series of compounds. These models can then be used to predict the activity of novel, unsynthesized analogues.

The development of a robust QSAR model is highly dependent on the selection of appropriate molecular descriptors that can effectively capture the structural variations responsible for the differences in biological activity. For 1,3,4-thiadiazole analogues, a variety of descriptors have been employed:

Topological Descriptors: These describe the connectivity of atoms in a molecule and are used to quantify aspects like molecular size, shape, and branching.

Electronic Descriptors: These quantify the electronic properties of a molecule, such as charge distribution and dipole moment, which are crucial for intermolecular interactions.

Physicochemical Descriptors: Properties like lipophilicity (logP) and molar refractivity are commonly used to model the pharmacokinetic aspects of drug action.

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and provide detailed information about the electronic structure of a molecule.

The following table lists some of the molecular descriptors used in QSAR studies of 1,3,4-thiadiazole derivatives:

| Descriptor Type | Examples | Relevance |

| Topological | Kier's alpha modified shape indices, Zagreb index | Describes molecular shape and complexity. |

| Electronic | Dipole moment, Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy | Relates to the reactivity and interaction capabilities of the molecule. |

| Physicochemical | LogP (octanol-water partition coefficient), Molar Refractivity (MR) | Models lipophilicity and polarizability, affecting membrane permeability and binding. |

| Steric | Molar Volume, Surface Area | Quantifies the size and shape of the molecule, which is important for receptor fit. |

While no specific QSAR models for 5-Cyclobutyl-1,3,4-thiadiazol-2-amine analogues were found in the reviewed literature, the general approach to developing such a model would involve synthesizing a series of analogues with variations at the 2- and 5-positions, including different cycloalkyl groups.

A hypothetical QSAR study for analogues of 5-Cyclobutyl-1,3,4-thiadiazol-2-amine could involve the following steps:

Data Set Generation: Synthesis of a series of compounds where the cyclobutyl group is varied (e.g., cyclopropyl, cyclopentyl, cyclohexyl) and the 2-amino group is derivatized.

Biological Testing: Evaluation of the biological activity (e.g., IC50 values for an enzyme or cell line) of all synthesized compounds.

Descriptor Calculation: Calculation of a wide range of molecular descriptors for each compound in the series.

Model Building: Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build a mathematical model correlating the descriptors with the biological activity.

Model Validation: Rigorous validation of the developed model using internal and external validation techniques to ensure its predictive power.

Such a QSAR model would provide valuable insights into the specific structural requirements for the desired biological activity and could guide the design of more potent analogues of 5-Cyclobutyl-1,3,4-thiadiazol-2-amine. For example, a 3D-QSAR study like Comparative Molecular Field Analysis (CoMFA) could be performed to understand the steric and electrostatic field requirements for optimal activity. nih.gov

In Silico Investigations: Molecular Modeling and Computational Chemistry

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interaction between a ligand, such as 5-Cyclobutyl-1,3,4-thiadiazol-2-amine, and a biological target, typically a protein.

The biological activity of 5-substituted-1,3,4-thiadiazol-2-amine derivatives is often attributed to their ability to interact with the active sites of various enzymes and receptors. For instance, studies on analogous compounds have shown that the 1,3,4-thiadiazole (B1197879) ring and its substituents can form a network of interactions with key amino acid residues.

Hydrogen bonds are a critical component of these interactions. The amino group at the 2-position of the thiadiazole ring frequently acts as a hydrogen bond donor, while the nitrogen atoms within the ring can act as acceptors. In a study of N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives as potential COVID-19 inhibitors, hydrogen bonds were observed with residues such as GLU166, LEU141, CYS145, and GLY143 of the main protease (PDB ID: 6LU7). nih.gov Similarly, other derivatives have been shown to interact with amino acids like THR 105 and SER 179 in other protein targets. nih.gov

| Compound Derivative | Target Protein | Interacting Amino Acid Residues | Interaction Type | Reference |

|---|---|---|---|---|

| N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine | COVID-19 Main Protease (6LU7) | GLU166, LEU141, CYS145, GLY143 | Hydrogen Bond | nih.gov |

| 5-amino-1,3,4-thiadiazole-appended isatins | Chemokine Receptor | THR 105, SER 179, LEU 255, LYS 191 | Hydrogen Bond, π-alkyl | nih.gov |

| 5-(3,5-dinitrophenyl)-1,3,4-thiadiazole derivatives | Dihydrofolate Reductase (DHFR) | Ser59, Phe31 | Hydrogen Bond, Arene-Arene | nih.gov |

The binding affinity of a ligand to its target is a key determinant of its potential efficacy. This is often quantified by the docking score or the lowest binding energy, with more negative values indicating a stronger interaction. For various 5-substituted-1,3,4-thiadiazol-2-amine derivatives, docking studies have revealed a wide range of binding energies depending on the nature of the substituent and the target protein.

For example, in the aforementioned study against the COVID-19 main protease, the binding energies of the synthesized compounds ranged from -5.4 to -8.0 kcal/mol. nih.gov In another study, 5-(5-{(Z)-[(4-nitrophenyl)methylidene]amino}-1,3,4-thiadiazol-2-yl)benzene-1,2,3-triol exhibited a docking score of -8.9 kcal/mol against ADP-sugar pyrophosphatase. frontiersin.org These values suggest that the 1,3,4-thiadiazole scaffold can be effectively tailored to achieve high binding affinities.

The cyclobutyl group in 5-Cyclobutyl-1,3,4-thiadiazol-2-amine is anticipated to contribute favorably to the binding affinity through hydrophobic interactions. The specific binding energy would be dependent on the topology of the target's active site. A well-fitting hydrophobic pocket would likely result in a lower (more favorable) binding energy.

| Compound Derivative | Target Protein | Lowest Binding Energy / Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives | COVID-19 Main Protease (6LU7) | -5.4 to -8.0 | nih.gov |

| 5-(5-{(Z)-[(4-nitrophenyl)methylidene]amino}-1,3,4-thiadiazol-2-yl)benzene-1,2,3-triol | ADP-sugar pyrophosphatase | -8.9 | frontiersin.org |

| 1,3,4-thiadiazole derivatives | Estrogen Receptor (3ERT) | up to -9.36 | researchgate.net |

Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time. MD simulations can reveal conformational changes in both the ligand and the protein, as well as the role of solvent molecules in the interaction.

In a study of 1,3,4-thiadiazole derivatives synthesized from (R)-carvone, MD simulations were used to evaluate the stability of the docked complexes with caspase-3 and COX-2. nih.gov The stability of the complex is often assessed by analyzing the root-mean-square deviation (RMSD) of the protein and ligand over the simulation time. A stable complex will exhibit a low and converging RMSD value. The study demonstrated that the COX-2-ligand complex was stable, suggesting that the ligand would remain within the binding pocket of the protein. nih.gov

For 5-Cyclobutyl-1,3,4-thiadiazol-2-amine, an MD simulation would be crucial to confirm the stability of the binding mode predicted by docking. It would provide insights into the flexibility of the cyclobutyl group within the active site and the persistence of the hydrogen bonds and hydrophobic interactions over time. A stable trajectory would lend greater confidence to the predicted binding mode and affinity.

Quantum Chemical Calculations

Quantum chemical calculations, such as Density Functional Theory (DFT), provide a deeper understanding of the electronic properties of a molecule, which are fundamental to its reactivity and interactions.

DFT has been widely applied to study the electronic properties of 1,3,4-thiadiazole derivatives. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key quantum chemical parameters. The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests a more reactive molecule.

For 2-amino-5-(m-nitrophenyl)-1,3,4-thiadiazole, the calculated HOMO-LUMO gap was found to be 2.426 eV, which explains its chemical and biological activity. The electronic nature of the substituent at the 5-position significantly influences the HOMO-LUMO gap. The electron-donating or withdrawing nature of the cyclobutyl group would therefore modulate the electronic properties of 5-Cyclobutyl-1,3,4-thiadiazol-2-amine.

The Molecular Electrostatic Potential (MEP) map is another valuable tool derived from quantum chemical calculations. It visualizes the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. For 1,3,4-thiadiazole derivatives, the MEP typically shows negative potential around the nitrogen atoms of the thiadiazole ring and the sulfur atom, indicating these are sites for electrophilic attack or hydrogen bond acceptance. The amino group, on the other hand, often shows a positive potential, making it a likely hydrogen bond donor.

| Compound Derivative | Computational Method | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|---|

| 2-amino-5-(m-nitrophenyl)-1,3,4-thiadiazole | DFT/B3LYP/6-311++G(d,p) | - | - | 2.426 | |

| 1,3,4-Oxadiazole-Substituted Thieno[2,3-d]pyrimidines | DFT/B3LYP/6-311G(d,p) | - | - | 3.15 - 3.83 |

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

For a compound to be a viable drug candidate, it must possess favorable ADME properties. In silico tools are widely used to predict these properties early in the drug discovery process, helping to identify compounds with good oral bioavailability and appropriate metabolic stability.

Studies on various 1,3,4-thiadiazole derivatives have demonstrated that this scaffold can be part of molecules with drug-like properties. researchgate.net Key parameters often evaluated include molecular weight, lipophilicity (logP), number of hydrogen bond donors and acceptors, and polar surface area. These properties are often assessed against established guidelines such as Lipinski's Rule of Five.

For a series of 2-[[5-(2,4-Difluoro/dichlorophenylamino)-1,3,4-thiadiazol-2-yl]thio]acetophenone derivatives, ADME predictions indicated that all compounds were potential orally bioavailable drug-like molecules. Similarly, ADMET analysis of 5-amino-1,3,4-thiadiazole appended isatins showed favorable pharmacokinetic parameters, including good oral bioavailability and minimal toxicity. nih.gov

5-Cyclobutyl-1,3,4-thiadiazol-2-amine, with its relatively small and simple structure, is likely to comply with these rules. The cyclobutyl group will increase its lipophilicity, which can influence its absorption and distribution. In silico ADME predictions would provide valuable estimates of its pharmacokinetic profile and potential as an orally administered drug.

| Compound Class | Predicted Properties | Significance | Reference |

|---|---|---|---|

| 2-[[5-(2,4-Difluoro/dichlorophenylamino)-1,3,4-thiadiazol-2-yl]thio]acetophenone derivatives | Potential orally bioavailable drug-like molecules | Good absorption and distribution characteristics | |

| 5-amino-1,3,4-thiadiazole appended isatins | Favorable pharmacokinetic parameters, good oral bioavailability, minimal toxicity | Indicates good drug-like potential | nih.gov |

| 1,3,4-thiadiazole derivatives | Compliance with Lipinski's Rule of Five | Suggests good oral bioavailability | researchgate.net |

Biological Activities and Proposed Mechanisms of Action

Anticancer Activities: In Vitro Evaluation

While numerous studies document the in vitro anticancer activities of various 5-substituted-1,3,4-thiadiazol-2-amine compounds, no specific information was found for 5-Cyclobutyl-1,3,4-thiadiazol-2-amine.

Antiproliferative Efficacy against Human Cancer Cell Lines

There is no available data in the search results detailing the antiproliferative efficacy of 5-Cyclobutyl-1,3,4-thiadiazol-2-amine against human cancer cell lines such as breast, lung, liver, prostate, leukemia, cervical, or colon cancer. Investigations into other derivatives have shown activity against cell lines like MCF-7 (breast), A549 (lung), and HepG2 (liver), but these findings cannot be attributed to the cyclobutyl compound. nih.govnih.gov

Selective Cytotoxicity Profile against Cancer Cells Versus Normal Cell Lines

No studies were identified that evaluated the selective cytotoxicity profile of 5-Cyclobutyl-1,3,4-thiadiazol-2-amine on cancer cells compared to normal cell lines. For other analogues, researchers have sometimes observed a degree of selectivity, which is a critical aspect of anticancer drug development. mdpi.com

Cellular Mechanisms: Apoptosis Induction and Cell Cycle Arrest

The cellular mechanisms of action for 5-Cyclobutyl-1,3,4-thiadiazol-2-amine, specifically its ability to induce apoptosis or cause cell cycle arrest in cancer cells, have not been reported in the available literature. Studies on other 1,3,4-thiadiazole (B1197879) derivatives have indicated that these mechanisms, such as arresting the cell cycle at the G2/M or sub-G1 phase, are common pathways for their anticancer effects. mdpi.comnih.govrsc.org

Molecular Mechanisms: Specific Enzyme Inhibition

Specific molecular targets for 5-Cyclobutyl-1,3,4-thiadiazol-2-amine have not been identified in the reviewed literature.

Inosine (B1671953) 5'-Phosphate Dehydrogenase (IMPDH) Inhibition

While some 2-amino-1,3,4-thiadiazole (B1665364) derivatives have been investigated as inhibitors of inosine 5'-monophosphate dehydrogenase (IMPDH), an enzyme crucial for nucleotide synthesis, there is no information available regarding the inhibitory activity of 5-Cyclobutyl-1,3,4-thiadiazol-2-amine against this enzyme. nih.govmostwiedzy.pl

Glutaminase (B10826351) Inhibition

Similarly, the potential for 5-Cyclobutyl-1,3,4-thiadiazol-2-amine to act as a glutaminase inhibitor has not been documented. Glutaminase is another key target in cancer metabolism, and various heterocyclic compounds, including some thiadiazole derivatives, have been explored for this purpose. nih.govnih.govresearchgate.net

Kinesin Spindle Protein (KSP) Inhibition

The 1,3,4-thiadiazole nucleus is a key structural feature in a class of compounds that function as inhibitors of Kinesin Spindle Protein (KSP). nih.gov KSP, also known as Eg5, is a motor protein essential for the formation of the bipolar mitotic spindle during cell division. nih.gov The inhibition of KSP's ATPase activity disrupts this process, leading to the formation of characteristic aberrant monopolar spindles, an event that triggers mitotic arrest and subsequent programmed cell death (apoptosis). nih.gov This mechanism makes KSP an attractive target for cancer chemotherapy. nih.gov

Phenotype-based screening and isosteric replacement studies led to the discovery of thiadiazole derivatives as a potent group of KSP inhibitors. nih.gov Notable examples include filanesib (B612139) (ARRY-520) and litronesib (B1684022) (LY2523355), which have advanced to clinical trials. nih.gov Filanesib, a thiadiazole derivative, has demonstrated a prolonged mitotic inhibition effect and has been investigated in patients with multiple myeloma and advanced solid tumors. nih.gov

Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR TK) Inhibition

The 1,3,4-thiadiazole scaffold is also present in molecules designed to inhibit Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR TK). nih.govmdpi.com EGFR is a member of the ErbB family of receptor tyrosine kinases and plays a crucial role in regulating signaling pathways that control cell proliferation, survival, and differentiation. nih.gov Upon ligand binding, EGFR dimerizes and activates its intrinsic kinase activity, leading to the autophosphorylation of tyrosine residues in its C-terminal domain. nih.gov This initiates downstream signaling cascades, including the AKT and MAPK pathways, which drive cell cycle progression. nih.gov

Dysregulation or mutation of EGFR can lead to its hyperactivation, a common feature in various epithelial cancers. nih.gov Derivatives of 1,3,4-thiadiazole have been synthesized and identified as inhibitors of EGFR kinase. mdpi.com Some of these compounds have shown the ability to act as dual inhibitors of both EGFR and HER-2 (Human Epidermal Growth Factor Receptor 2), another member of the ErbB family, which could offer advantages in overcoming resistance to single-target EGFR inhibitors. nih.gov

Histone Deacetylase (HDAC) and Phosphodiesterase-7 (PDE7) Inhibition

Certain derivatives of 1,3,4-thiadiazole have been developed as potent inhibitors of Histone Deacetylases (HDACs). nih.gov HDACs are enzymes that play a critical role in gene expression by removing acetyl groups from lysine (B10760008) residues on histone proteins, leading to chromatin condensation and transcriptional repression. tandfonline.com HDAC inhibitors disrupt this process, causing hyperacetylation of histones, which results in a more open chromatin structure and the re-expression of tumor suppressor genes, ultimately inducing cell cycle arrest and apoptosis in cancer cells. nih.govtandfonline.com A series of 1,3,4-thiadiazole-containing hydroxamic acids, designed based on the common pharmacophore for HDAC inhibitors, have demonstrated submicromolar inhibitory activity against HDAC enzymes and potent antiproliferative effects in cancer cell lines. tandfonline.comnih.gov

Additionally, the related 1,2,4-thiadiazole (B1232254) scaffold has been linked to the inhibition of Phosphodiesterase 7 (PDE7). nih.gov PDE7 is a cAMP-specific phosphodiesterase expressed in the brain and immune cells. nih.gov Inhibition of PDE7 increases intracellular levels of the second messenger cAMP, which can modulate inflammatory responses and promote neuronal cell differentiation and survival. nih.gov A 5-imino-1,2,4-thiadiazole derivative, VP1.15, was identified as a PDE7 inhibitor with potential therapeutic applications in neurological disorders. nih.gov

Interference with DNA and RNA Biosynthesis

The pharmacological properties of the 1,3,4-thiadiazole ring are partly attributed to its role as a bioisostere of pyrimidine (B1678525). nih.govmdpi.com Pyrimidines are fundamental components of nucleobases (cytosine, thymine, uracil) that constitute DNA and RNA. This structural similarity suggests that 1,3,4-thiadiazole derivatives have the potential to interfere with nucleic acid biosynthesis and replication processes. nih.govmdpi.com

Studies have explored the direct interaction of 1,3,4-thiadiazole derivatives with DNA. nih.gov Using spectroscopic methods, researchers have investigated the mechanism of binding between these compounds and calf thymus DNA (CT-DNA), confirming that an interaction occurs. nih.govrsc.org The ability of these molecules to bind to DNA suggests a potential mechanism for their observed cytotoxic and antimicrobial activities, possibly through the disruption of DNA-related processes. nih.govnih.gov

Antimicrobial Activities: In Vitro Assessment

A significant body of research has been dedicated to evaluating the antimicrobial properties of 2-amino-1,3,4-thiadiazole derivatives. These compounds have demonstrated a broad spectrum of activity against various pathogenic bacteria, including both Gram-positive and Gram-negative strains. nih.gov

Antibacterial Spectrum against Gram-Positive Bacteria (e.g., Staphylococcus aureus, Bacillus subtilis, Enterococcus faecalis)

Numerous studies have reported the in vitro efficacy of 5-substituted-1,3,4-thiadiazol-2-amine derivatives against medically important Gram-positive bacteria. The activity is often dependent on the nature of the substituent at the 5-position of the thiadiazole ring. For instance, derivatives with halogenated phenyl groups have shown good inhibitory effects against S. aureus and B. subtilis. nih.govneliti.com Tris-1,3,4-thiadiazole derivatives have also displayed good activity against S. aureus. nih.gov The data from various studies, including Minimum Inhibitory Concentration (MIC) values, are summarized below.

| Derivative Class/Compound | Staphylococcus aureus (MIC μg/mL) | Bacillus subtilis (MIC μg/mL) | Enterococcus faecalis (MIC μg/mL) | Reference |

|---|---|---|---|---|

| 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine | 20-28 | 20-28 | Not Reported | neliti.com |

| 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine | 20-28 | 20-28 | Not Reported | neliti.com |

| 2-(1-Adamantylamino)-5-(p-chlorophenyl)-1,3,4-thiadiazole | 62.5 | Not Reported | Not Reported | nih.gov |

| Fluoroquinolone derivative with 1,3,4-thiadiazole | 1-5 | 1-5 (Bacillus sp.) | 1-5 | nih.gov |

| Tris-2,5-disubstituted 1,3,4-thiadiazole | 8-31.25 | 8-31.25 | Not Reported | nih.gov |

| 2-(5-Nitro-2-furyl)-5-(n-butylthio)-1,3,4-thiadiazole | Not Reported | <0.5 | Not Reported | researchgate.net |

Antibacterial Spectrum against Gram-Negative Bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa, Salmonella typhi, Proteus vulgaris)

The activity of 1,3,4-thiadiazole derivatives against Gram-negative bacteria has also been widely investigated. While some derivatives show potent activity, others are less effective, which may be due to the structural differences in the cell wall of Gram-negative bacteria, particularly the presence of a lipopolysaccharide outer membrane that can act as a barrier to hydrophobic compounds. nih.gov Nevertheless, certain derivatives have demonstrated significant inhibition of key Gram-negative pathogens. For example, 5-(1H-indol-3-ylmethyl)-N-(substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives showed good to high activity against E. coli. nih.gov The antibacterial screening results from various studies are compiled below.

| Derivative Class/Compound | Escherichia coli (MIC μg/mL) | Pseudomonas aeruginosa (MIC μg/mL) | Salmonella typhi (MIC μg/mL) | Proteus vulgaris (MIC μg/mL) | Reference |

|---|---|---|---|---|---|

| 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine | 24-40 | 24-40 | Not Reported | Not Reported | researchgate.net |

| 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine | 24-40 | 24-40 | Not Reported | Not Reported | researchgate.net |

| Tris-2,5-disubstituted 1,3,4-thiadiazole | 8-31.25 | 8-31.25 | Not Reported | Not Reported | nih.gov |

| Triazolo-thiadiazole derivative 19 | 5-20 | 5-20 | 5-20 (S. Typhimurium) | Not Reported | mdpi.com |

| Triazolo-thiadiazole derivative 3 | 10-40 | 10-40 | Not Reported | Not Reported | mdpi.com |

Antifungal Spectrum

Derivatives of 5-substituted-1,3,4-thiadiazol-2-amine have shown promising activity against a variety of fungal pathogens. While specific data for the 5-cyclobutyl derivative is limited, studies on analogous compounds provide insight into its potential antifungal spectrum.

Candida albicans: Numerous studies have demonstrated the efficacy of 1,3,4-thiadiazole derivatives against Candida albicans, a common cause of opportunistic fungal infections. nih.govrasayanjournal.co.innih.gov Certain 2,5-disubstituted 1,3,4-thiadiazole derivatives have exhibited potent antifungal activity against various Candida species. nih.govadvms.pl

Aspergillus niger: The antifungal activity of this class of compounds extends to molds such as Aspergillus niger. rasayanjournal.co.innih.gov Research has shown that certain 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines possess significant antifungal activity against this species. rasayanjournal.co.in

Rhizopus oryzae: Information regarding the specific activity of 5-cyclobutyl-1,3,4-thiadiazol-2-amine against Rhizopus oryzae, a causative agent of mucormycosis, is not extensively available in the reviewed literature. However, the broad-spectrum nature of related compounds suggests potential activity that warrants further investigation.

| Fungal Strain | Compound Type | Observed Activity | Reference |

|---|---|---|---|

| Candida albicans | 5-(substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives | Significant antifungal activity | rasayanjournal.co.in |

| Candida albicans | 2,5-disubstituted 1,3,4-thiadiazole derivatives | Potent antifungal activity | nih.govadvms.pl |

| Aspergillus niger | 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives | Significant antifungal activity | rasayanjournal.co.in |

Proposed Mechanisms of Antimicrobial Action

The antifungal action of 1,3,4-thiadiazole derivatives is believed to occur through various mechanisms that disrupt essential fungal processes.

Cell Wall Penetration and Disruption: One proposed mechanism involves the disruption of the fungal cell wall biogenesis. nih.gov This can lead to an inability of the fungal cells to maintain their characteristic shape, causing them to increase in size and form giant cells. nih.gov The structural changes compromise the cell's integrity, leading to leakage of protoplasmic material and ultimately, cell death. nih.gov

Enzyme Inhibition:

Tyrosyl-tRNA synthetase: While not explicitly detailed for 5-cyclobutyl-1,3,4-thiadiazol-2-amine, enzyme inhibition is a known mechanism for many antimicrobial agents. The inhibition of essential enzymes like tyrosyl-tRNA synthetase would disrupt protein synthesis, a critical process for fungal viability.

N-myristoyl transferase: Similarly, the inhibition of N-myristoyl transferase, an enzyme involved in protein modification and signaling pathways, could be a potential mechanism of antifungal action for this class of compounds.

Anticonvulsant Activities

Several derivatives of 1,3,4-thiadiazole have been synthesized and evaluated for their anticonvulsant properties, showing potential for the management of epilepsy. researchgate.netnih.govarjonline.orgnih.gov

Modulation of GABAergic Pathways

A proposed mechanism for the anticonvulsant activity of some heterocyclic compounds is the modulation of GABAergic pathways. researchgate.netnih.gov Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Derivatives of 2-imino-1,3,4-thiadiazole have been shown to act as GABAA antagonists. researchgate.net By interacting with GABA receptors, these compounds can influence neuronal excitability. While some derivatives act as antagonists, others may enhance GABAergic transmission, leading to a reduction in neuronal firing and anticonvulsant effects.

Prevention of Neuronal Firing

The anticonvulsant effect of 1,3,4-thiadiazole derivatives is also attributed to their ability to prevent the excessive firing of neurons. nih.gov This can be achieved through various mechanisms, including the blockade of voltage-gated sodium or calcium channels, which are crucial for the propagation of action potentials. By stabilizing neuronal membranes and preventing rapid and repetitive firing, these compounds can suppress seizure activity.

Other Significant Biological Activities

Beyond their antimicrobial and anticonvulsant effects, derivatives of 1,3,4-thiadiazole have demonstrated other important biological activities.

Anti-inflammatory Properties

The 1,3,4-thiadiazole scaffold is present in a number of compounds that exhibit anti-inflammatory properties. nih.govnih.gov The mechanism of action for the anti-inflammatory effects of these derivatives is often associated with the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of inflammation. nih.gov By inhibiting COX-1 and/or COX-2, these compounds can reduce the pain, swelling, and redness associated with inflammation.

Antioxidant Potential

The 1,3,4-thiadiazole nucleus is a recognized scaffold for the development of compounds with antioxidant properties. The antioxidant potential of various derivatives is often evaluated using methods like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.

Studies on 1,3,4-thiadiazole derivatives have shown that their antioxidant capacity can be significantly influenced by the nature of the substituent at the C5 position. For instance, research on a series of 5-substituted-1,3,4-thiadiazole-2-thiols demonstrated that certain substitutions lead to very high antioxidant activities. researchgate.net Similarly, the investigation of 1,3,4-thiadiazoles derived from phenolic acids revealed that some amide derivatives possess good antioxidant potential. nih.gov One particular derivative with an adamantane (B196018) ring showed excellent DPPH radical scavenging activity. nih.gov

Another study synthesized 1,3,4-thiadiazole-linked 4-thiazolidinone (B1220212) derivatives and tested their antioxidant capabilities. saudijournals.comresearchgate.net Among the tested compounds, two derivatives, TZD 3 and TZD 5, exhibited promising antioxidant activity with IC50 values of 28.00µM and 27.50µM, respectively, which were comparable to the standard, ascorbic acid (IC50 value of 29.2µM). saudijournals.comresearchgate.net These findings suggest that the combination of the thiadiazole and thiazolidinone rings can lead to effective radical scavengers. saudijournals.comresearchgate.net

Table 1: Antioxidant Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound | Assay | IC50 (µM) | Reference |

|---|---|---|---|

| TZD 3 | DPPH | 28.00 | researchgate.net |

| TZD 5 | DPPH | 27.50 | researchgate.net |

| Ascorbic Acid (Standard) | DPPH | 29.2 | researchgate.net |

Antitubercular Activity

The emergence of drug-resistant strains of Mycobacterium tuberculosis has intensified the search for new antitubercular agents. The 1,3,4-thiadiazole scaffold has been a fruitful area of investigation in this regard. Various derivatives have demonstrated significant in vitro activity against M. tuberculosis H37Rv strain. pnrjournal.comresearchgate.netnih.gov

In one study, a series of N-Cyclohexyl-5-phenyl-1,3,4-thiadiazole-2-amine derivatives were synthesized and evaluated. researchgate.net The results indicated that compounds with electron-donating groups on the phenyl ring possessed excellent antitubercular activity. researchgate.net For example, a compound featuring a dimethoxy-substituted phenyl ring showed potent activity with a Minimum Inhibitory Concentration (MIC) of 1.6µg/ml, which was superior to some standard drugs. researchgate.net Another derivative in the same series exhibited good activity at 3.12µg/ml. researchgate.net

Another line of research focused on N-phenyl-N′-[4-(5-alkyl/arylamino-1,3,4-thiadiazol-2-yl)phenyl]thiourea derivatives. The derivative with a cyclohexyl group showed the best inhibitory activity (67%) against M. tuberculosis at a concentration of 6.25 μg/mL. cbijournal.com This highlights the potential positive influence of cycloalkyl moieties on antitubercular potency. Other studies have also reported moderate to significant activity for various 1,3,4-thiadiazole derivatives, with MIC values ranging from 0.39 µg/ml to over 10 µg/ml depending on the specific substitutions. nih.govnih.gov

Table 2: Antitubercular Activity of Selected 1,3,4-Thiadiazole Derivatives against M. tuberculosis H37Rv

| Compound Derivative | MIC (µg/ml) | % Inhibition | Reference |

|---|---|---|---|

| N-Cyclohexyl-5-(dimethoxyphenyl)-1,3,4-thiadiazol-2-amine analog | 1.6 | - | researchgate.net |

| N-Cyclohexyl-5-phenyl-1,3,4-thiadiazol-2-amine analog | 3.12 | - | researchgate.net |

| N-phenyl-N′-[4-(5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl)phenyl]thiourea | 6.25 | 67% | cbijournal.com |

| n-propyl α-[5-(5-nitro-2-thienyl)-1,3,4-thiadiazole-2-ylthio]acetate | 0.39 | - | nih.gov |

| 7-[4-(5-amino-1,3,4-thiadiazole-2-sulfonyl)]-1-piperazinyl fluoroquinolone derivative | 10 | - | nih.gov |

Antidiabetic Activity (e.g., α-amylase and α-glucosidase inhibition)

Inhibition of α-amylase and α-glucosidase, key enzymes in carbohydrate digestion, is a therapeutic strategy for managing type 2 diabetes. journalgrid.com The 1,3,4-thiadiazole scaffold has been explored for its potential to inhibit these enzymes.

Research has shown that certain 1,3,4-thiadiazole derivatives can be highly effective inhibitors of α-glucosidase. nih.govnih.gov In one study, a series of derivatives demonstrated potent inhibitory activity with IC50 values significantly lower than the commercial inhibitor, acarbose (B1664774). nih.gov For example, compound 2b in the study showed an IC50 value of 0.49 μM against α-glucosidase, compared to 108.8 μM for acarbose. nih.gov

Another study on new 1,3,4-thiadiazole derivatives containing various acidic linkers also reported significant inhibitory activity against α-glucosidase, with inhibition reaching up to 95.0%, which was 1.9 times higher than that of acarbose. nih.gov One of the synthesized compounds showed an IC50 value of 3.66 mM, which was nearly 3.7 times lower than that of acarbose (IC50 = 13.88 mM). nih.gov Similarly, novel 1,3,4-thiadiazole-bearing Schiff base analogues have been identified with excellent inhibitory activity against α-glucosidase, with IC50 values as low as 1.10 ± 0.10 μM. researchgate.net These results underscore the potential of the 1,3,4-thiadiazole core in designing potent antidiabetic agents.

Table 3: α-Glucosidase Inhibitory Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound Derivative | IC50 | Reference |

|---|---|---|

| Thiadiazole derivative 2b | 0.49 µM | nih.gov |

| Thiadiazole derivative with benzoic acid linker (9'b) | 3.66 mM | nih.gov |

| Thiadiazole Schiff base analogue 8 | 1.10 ± 0.10 µM | researchgate.net |

| Acarbose (Standard) | 108.8 µM | nih.gov |

| Acarbose (Standard) | 13.88 mM | nih.gov |

| Acarbose (Standard) | 11.50 ± 0.30 µM | researchgate.net |

Dual Agonist Activity (e.g., Peroxisome Proliferator-Activated Receptors α and δ (PPARα/δ))

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play crucial roles in metabolism and inflammation. The PPARδ subtype, in particular, has emerged as a target for reducing inflammation. nih.gov A recent study focused on designing and synthesizing 1,3,4-thiadiazole derivatives as PPARδ agonists. nih.gov In this research, a specific derivative, identified as compound 11, demonstrated potent PPARδ agonistic activity with an EC50 value of 20 nM. nih.gov This compound also showed strong selectivity for PPARδ over the other subtypes, PPARα and PPARγ. nih.gov The findings highlight the potential of the 1,3,4-thiadiazole scaffold in developing selective PPARδ agonists for the treatment of inflammatory disorders. nih.gov

Other Enzyme Inhibition Profiles (e.g., Carbonic Anhydrase, Acetylcholinesterase, Butyrylcholinesterase)

The versatility of the 1,3,4-thiadiazole scaffold extends to the inhibition of other key enzymes involved in various physiological and pathological processes.

Carbonic Anhydrase Inhibition: Certain amides and thiazolidine-4-ones containing the thiadiazole moiety have shown good inhibitory action against human carbonic anhydrase (hCA) isoforms I and II. nih.gov They demonstrated effective inhibition with Ki values ranging from 23.76 to 102.75 nM against hCA I and 58.92 to 136.64 nM against hCA II. nih.gov

Cholinesterase Inhibition: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are important targets in the management of Alzheimer's disease. lookchem.com Numerous studies have reported on 1,3,4-thiadiazole derivatives as potent inhibitors of these enzymes. lookchem.commdpi.comnih.gov

One study on drug-1,3,4-thiadiazole conjugates found that the synthesized compounds selectively inhibited AChE in the nanomolar range. nih.gov The most potent compound in the series had an IC50 value of 18.1 ± 0.9 nM, showing significantly better activity than the reference drug, neostigmine (B1678181) methyl sulfate (B86663). nih.gov Another investigation of 5-aryl-1,3,4-oxadiazol-2-amines and their thiadiazole isosteres found moderate dual inhibition of both AChE and BChE. mdpi.com The most potent inhibitor, N-dodecyl-5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine, showed an IC50 value of 12.8 µM for AChE. mdpi.com These studies confirm that the 1,3,4-thiadiazole core is a valuable pharmacophore for designing novel cholinesterase inhibitors. lookchem.commdpi.com

Table 4: Enzyme Inhibition Profiles of Selected 1,3,4-Thiadiazole Derivatives

| Enzyme Target | Compound Type | Inhibition Values (Ki or IC50) | Reference |

|---|---|---|---|

| hCA I | Amides/thiazolidine-4-ones | Ki: 23.76-102.75 nM | nih.gov |

| hCA II | Amides/thiazolidine-4-ones | Ki: 58.92-136.64 nM | nih.gov |

| AChE | Drug-thiadiazole conjugate (3b) | IC50: 18.1 ± 0.9 nM | nih.gov |

| BChE | Amides/thiazolidine-4-ones | Ki: 9.82-52.77 nM | nih.gov |

| AChE | N-dodecyl-5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine | IC50: 12.8 µM | mdpi.com |

Preclinical Efficacy and Pharmacokinetic Studies in Animal Models

In Vivo Evaluation of Anticonvulsant Activity

The 1,3,4-thiadiazole (B1197879) scaffold is a recognized pharmacophore in the development of anticonvulsant agents. Numerous derivatives have been synthesized and evaluated in preclinical models such as the Maximal Electroshock Seizure (MES) and Pentylenetetrazol (PTZ) induced seizure tests to identify potential treatments for epilepsy. These models are instrumental in determining a compound's ability to prevent seizure spread and elevate the seizure threshold, respectively.

Despite the recognized potential of the 1,3,4-thiadiazole core, specific in vivo studies evaluating the anticonvulsant activity of 5-Cyclobutyl-1,3,4-thiadiazol-2-amine in MES or PTZ models have not been reported in the reviewed scientific literature. While many studies have explored the structure-activity relationships of this class of compounds, detailing the impact of various substituents at the 5-position, data for the cyclobutyl moiety is not available. nih.govresearchgate.netfrontiersin.orgnuph.edu.uaresearchgate.net Therefore, no data tables or detailed research findings on its anticonvulsant efficacy can be presented at this time.

In Vivo Assessment of Antiproliferative Activity in Xenograft or Orthotopic Tumor Models

The 1,3,4-thiadiazole nucleus is also a prominent scaffold in the design of novel anticancer agents, with some derivatives showing potent activity against various cancer cell lines. In vivo assessment in xenograft or orthotopic tumor models, such as those involving sarcoma-bearing mice, is a critical step in the preclinical development of potential oncology therapeutics.

However, a review of the existing scientific literature reveals a lack of specific studies on the in vivo antiproliferative activity of 5-Cyclobutyl-1,3,4-thiadiazol-2-amine in sarcoma-bearing mice or other relevant tumor models. While numerous 1,3,4-thiadiazole derivatives have been investigated for their anticancer properties, specific efficacy data for the 5-cyclobutyl analog in in vivo cancer models is not documented. bepls.comnih.govnih.govekb.eg Consequently, no data tables or detailed research findings regarding its in vivo antiproliferative effects can be provided.

In Vivo Studies of Antimicrobial Efficacy

Derivatives of 2-amino-1,3,4-thiadiazole (B1665364) have been widely investigated for their potential as antimicrobial agents against a spectrum of bacteria and fungi. In vivo studies in animal models of infection are essential to determine the therapeutic potential of these compounds.

There is a notable absence of published in vivo studies on the antimicrobial efficacy of 5-Cyclobutyl-1,3,4-thiadiazol-2-amine . While the broader class of 2-amino-1,3,4-thiadiazoles has shown promise in in vitro and in some cases in vivo antimicrobial assays, specific data for the 5-cyclobutyl derivative is not available in the current body of scientific literature. rasayanjournal.co.innih.govmdpi.comresearchgate.netnih.gov As such, no data on its in vivo antimicrobial performance can be presented.

Pharmacokinetic Profiling in Animal Models